molecular formula C12H18O2 B167301 1,2-Bis[(propan-2-yl)oxy]benzene CAS No. 1698-98-2

1,2-Bis[(propan-2-yl)oxy]benzene

Cat. No.: B167301
CAS No.: 1698-98-2
M. Wt: 194.27 g/mol
InChI Key: APNUQVKSJLIAPO-UHFFFAOYSA-N
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Description

1,2-Bis[(propan-2-yl)oxy]benzene is a synthetic organic compound with the molecular formula C12H18O2 . This molecule features a benzene ring disubstituted at the 1 and 2 positions with isopropoxy groups, a structure that suggests its utility as a versatile intermediate or building block in organic synthesis and materials science research. Researchers value this compound for its potential as a precursor in the development of more complex chemical architectures, such as ligands for coordination chemistry or monomers for polymer synthesis. The isopropoxy groups are known for their moderate steric bulk and ether linkages, which can influence the electronic properties and conformational behavior of the resulting molecules. As a benzene derivative with symmetrical ether substituents, it is of interest for applications in non-linear optical materials, a field where crystallization in a non-centrosymmetric space group is critical for performance . This product is provided for laboratory research and chemical synthesis purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult appropriate safety data sheets and handle this material in accordance with best laboratory practices. For specific catalog numbers and pricing, please contact our sales team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-di(propan-2-yloxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-9(2)13-11-7-5-6-8-12(11)14-10(3)4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNUQVKSJLIAPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392967
Record name 1,2-Bis[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1698-98-2
Record name 1,2-Bis[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Mechanistic Investigations

Classical and Modern Synthetic Routes for 1,2-Bis[(propan-2-yl)oxy]benzene

The construction of the ether linkages in this compound is a key synthetic challenge. Both classical and contemporary methods have been employed to achieve this transformation efficiently.

Etherification of Catechol and its Monosubstituted Derivatives

The most direct and classical approach to synthesizing this compound is through the Williamson ether synthesis. This method involves the O-alkylation of catechol with a suitable isopropylating agent, such as 2-chloropropane (B107684) or 2-bromopropane (B125204). The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the phenoxide ions of catechol, generated by a base, attack the electrophilic carbon of the alkyl halide.

The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to deprotonate the hydroxyl groups of catechol, forming the more nucleophilic catecholate dianion. A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) is often used to facilitate the reaction.

Reaction Scheme:

Generated code

A critical factor in this synthesis is the choice of the alkylating agent. While 2-chloropropane can be used, 2-bromopropane or 2-iodopropane (B156323) are often preferred due to the better leaving group ability of bromide and iodide, leading to faster reaction rates. francis-press.com However, a significant competing reaction is the E2 elimination of the secondary alkyl halide, which can lead to the formation of propene, especially under strongly basic and high-temperature conditions. chem-station.comlibretexts.org To minimize this side reaction, careful control of the reaction temperature and the choice of a less sterically hindered base are crucial.

Exploration of Catalytic Systems for Enhanced Reaction Efficiency and Selectivity

Phase-transfer catalysis (PTC) has emerged as a powerful technique for the synthesis of ethers, including di-alkoxy benzenes. In the context of synthesizing this compound, PTC offers several advantages over conventional methods. The reaction involves two immiscible phases: an aqueous phase containing the base (e.g., NaOH) and the catecholate anion, and an organic phase containing the alkylating agent (e.g., 2-chloropropane).

A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), facilitates the transfer of the catecholate anion from the aqueous phase to the organic phase. The lipophilic cation of the catalyst pairs with the catecholate anion, forming a lipophilic ion pair that can readily migrate into the organic phase and react with the alkyl halide. This circumvents the need for anhydrous conditions and often allows for the use of less expensive and safer solvents like toluene (B28343) instead of polar aprotic solvents. francis-press.com

Key Advantages of Phase-Transfer Catalysis:

Feature Benefit
Increased Reaction Rates Enhanced proximity of reactants in the organic phase.
Milder Reaction Conditions Often proceeds at lower temperatures, minimizing side reactions.
Use of Inexpensive Bases Allows for the use of aqueous sodium or potassium hydroxide.
Simplified Work-up The catalyst can often be easily separated and sometimes recycled.

| Improved Safety and Environmental Profile | Reduces the need for hazardous and anhydrous solvents. |

While less common for the direct synthesis of simple dialkoxybenzenes, transition metal-catalyzed methods are a frontier in ether synthesis. Research into the O-alkylation of phenols using transition metal catalysts is an active area. For instance, transition metal catalysts, including those based on zirconium, have been investigated for the selective O-methylation of catechol with methanol (B129727) in the vapor phase. mdpi.com This suggests the potential for developing similar catalytic systems for the O-isopropylation of catechol.

Potential transition metal-catalyzed approaches could involve the activation of the C-O bond or the C-X bond of the reactants. For example, a palladium or copper catalyst could potentially facilitate the cross-coupling of catechol with an isopropylating agent. However, the development of such methods for the specific synthesis of this compound is still an area of ongoing research and is not as established as the classical or PTC-enhanced Williamson ether synthesis. rsc.org

Functionalization and Derivatization Strategies of the this compound Core

Once synthesized, the this compound core can be further modified to introduce new functional groups, leading to a diverse range of derivatives.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the two isopropoxy groups. These groups are ortho, para-directing, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the oxygen atoms. In this specific molecule, the 3, 4, 5, and 6 positions are available for substitution. Given the ortho, para-directing nature of the alkoxy groups, substitution is expected to occur primarily at the 4- and 5-positions (para to one isopropoxy group and ortho to the other).

Common Electrophilic Aromatic Substitution Reactions:

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.comchemguide.co.uk The electrophile in this reaction is the nitronium ion (NO₂⁺). The reaction with this compound is expected to yield primarily 4-nitro-1,2-diisopropoxybenzene. Due to the activating nature of the alkoxy groups, the reaction conditions may need to be milder than those used for benzene itself to avoid over-nitration or oxidative side reactions. libretexts.org

Halogenation: Halogens such as chlorine (Cl₂) and bromine (Br₂) can be introduced onto the aromatic ring in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃). libretexts.orgmasterorganicchemistry.com The catalyst polarizes the halogen molecule, generating a more potent electrophile. The expected major product of bromination would be 4-bromo-1,2-diisopropoxybenzene.

Friedel-Crafts Reactions: These reactions allow for the introduction of alkyl or acyl groups.

Alkylation: In a Friedel-Crafts alkylation, an alkyl halide (e.g., t-butyl chloride) and a Lewis acid catalyst (e.g., AlCl₃) are used to introduce an alkyl group. wikipedia.orgmasterorganicchemistry.com However, this reaction is prone to issues like polyalkylation and carbocation rearrangements. libretexts.org

Acylation: The Friedel-Crafts acylation introduces an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. masterorganicchemistry.combyjus.com This reaction is generally more controlled than alkylation as the resulting ketone is less reactive towards further substitution. For example, acylation with acetyl chloride would be expected to yield 4-acetyl-1,2-diisopropoxybenzene.

Predicted Outcomes of Electrophilic Aromatic Substitution on this compound:

Reaction Reagents Expected Major Product
Nitration HNO₃, H₂SO₄ 4-Nitro-1,2-bis[(propan-2-yl)oxy]benzene
Bromination Br₂, FeBr₃ 4-Bromo-1,2-bis[(propan-2-yl)oxy]benzene

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(3,4-Bis((propan-2-yl)oxy)phenyl)ethan-1-one |

Oxidative Coupling Reactions of Substituted Derivatives

Oxidative coupling is a chemical reaction that joins two molecular fragments through an oxidative process, often catalyzed by a transition metal complex. wikipedia.org These reactions typically require an external oxidant, with dioxygen being a common choice. wikipedia.org In the context of aromatic compounds, oxidative coupling provides a direct method for forming carbon-carbon or carbon-heteroatom bonds. wikipedia.orgnih.gov

Phenols are common substrates for oxidative aromatic coupling, and the catalysts often involve copper or iron compounds. wikipedia.org A notable example is the synthesis of 1,1'-bi-2-naphthol (B31242) (BINOL) from 2-naphthol (B1666908) using iron(III) chloride. wikipedia.org More recently, palladium catalysts have been employed in the oxidative coupling of benzenes with α,β-unsaturated aldehydes. For instance, the reaction of benzene with acrolein in the presence of a palladium acetate (B1210297) and a molybdovanadophosphoric acid catalyst under an oxygen atmosphere yields cinnamaldehyde. nih.gov

Tellurium-based redox catalysts, particularly phenotellurazines, have emerged as effective catalysts for cross-dehydrogenative coupling reactions. beilstein-journals.org These catalysts have been successfully used in the phenothiazination of phenols and the oxidative dimerization of indoles under an oxygen atmosphere. beilstein-journals.org The catalytic activity of these phenotellurazines is influenced by the substitution pattern on the catalyst structure. beilstein-journals.org

Palladium-Catalyzed Cross-Coupling Methodologies for Aryl-Substituted Analogues (e.g., Ullmann-type couplings)

Palladium-catalyzed cross-coupling reactions are a powerful class of reactions for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.orgsigmaaldrich.com These reactions, recognized with the 2010 Nobel Prize in Chemistry, typically involve the coupling of an organohalide with an organometallic compound in the presence of a palladium catalyst. nobelprize.org

The Ullmann reaction , first reported in 1901, traditionally involves the copper-catalyzed coupling of two aryl halides to form a biaryl. wikipedia.orgoperachem.com While historically significant, the classic Ullmann reaction often requires harsh conditions and stoichiometric amounts of copper. wikipedia.org Modern variations, often referred to as Ullmann-type reactions, can be catalyzed by palladium or nickel and have a broader substrate scope with milder reaction conditions. wikipedia.org These reactions can be used to form not only biaryls but also diaryl ethers and diaryl amines. organic-chemistry.orgslideshare.net The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate. organic-chemistry.org

In recent years, palladium catalysis has become dominant in cross-coupling chemistry. Reactions like the Suzuki-Miyaura (using organoboron compounds), Negishi (using organozinc compounds), and Heck (using alkenes) are widely used. nobelprize.orgsigmaaldrich.com These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov The development of highly active monoligated palladium(0) catalysts has further expanded the utility of these reactions. nih.gov Palladium-catalyzed methods have also been developed for the synthesis of complex heterocyclic structures, such as dibenzodiazepines, through a one-step cross-coupling and intramolecular condensation sequence. nih.gov

Reaction NameCatalystCoupling PartnersBond FormedKey Characteristics
Ullmann CouplingCopper (classic), Palladium, Nickel (modern)Aryl halidesAryl-ArylOne of the first transition metal-catalyzed C-C bond forming reactions. operachem.com
Suzuki-Miyaura CouplingPalladiumAryl/vinyl halide + Organoboron compoundC-CWide functional group tolerance. nobelprize.org
Negishi CouplingPalladiumAryl/vinyl halide + Organozinc compoundC-CHigh reactivity of organozinc reagent. nobelprize.org
Heck CouplingPalladiumAryl/vinyl halide + AlkeneC-CForms a substituted alkene. nobelprize.org

Regioselective Functionalization Techniques

Regioselective functionalization refers to chemical reactions that selectively introduce a functional group at a particular position on a molecule. This control is crucial in synthesis to avoid the formation of unwanted isomers. Chelation-assisted C-H bond functionalization using bidentate directing groups is a powerful strategy to achieve regioselectivity. nih.govkaist.ac.kr The directing group coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond, thereby directing the functionalization to that site. nih.govkaist.ac.kr Density functional theory (DFT) studies are often used to understand the origin of this regioselectivity. nih.govkaist.ac.kr

Palladium-catalyzed reactions have shown great promise in regioselective C-H functionalization. For example, the ortho-C-H bond of phenols, including 2-naphthols, 1-naphthols, and electron-rich phenols, can be selectively alkylated with 1,3-dienes using a palladium catalyst with a diphosphine ligand. nih.gov Similarly, regioselective Stille cross-coupling reactions have been used to functionalize perhalogenated BODIPY dyes. rsc.org

In the context of alkenes, palladium-catalyzed 1,2-difunctionalization reactions allow for the installation of two different functional groups across a double bond in a regio- and diastereoselective manner. chemrxiv.org A three-component coupling of non-conjugated alkenes, organoboron nucleophiles, and diazo electrophiles, catalyzed by palladium(II), affords structurally complex alkylboranes with high selectivity. chemrxiv.org The mechanism involves the migratory insertion of the alkene into a palladium-carbene intermediate. chemrxiv.org

Mechanistic Elucidation of Formation and Derivatization Reactions

The outcome of a chemical reaction is often governed by the principles of kinetic and thermodynamic control. Under kinetic control , the major product is the one that is formed the fastest, meaning it proceeds through the reaction pathway with the lowest activation energy. wolfram.com In contrast, under thermodynamic control , the major product is the most stable one, which corresponds to the lowest energy product. wikipedia.org This typically requires reversible reaction conditions that allow for the equilibration of products.

In the context of electrophilic aromatic substitution, the regioselectivity of the reaction can sometimes be influenced by kinetic versus thermodynamic control. For example, in the sulfonation of naphthalene, the kinetically controlled product formed at lower temperatures is 1-naphthalenesulfonic acid, while the thermodynamically controlled product formed at higher temperatures is the more stable 2-naphthalenesulfonic acid.

Kinetic studies are essential for understanding reaction mechanisms and optimizing reaction conditions. For instance, kinetic investigations of the oxidation of m-diisopropylbenzene have been used to develop kinetic models that describe the reaction network, including the main and side reactions. gychbjb.com Similarly, kinetic studies of the reaction between 1-halo-2,4-dinitrobenzenes and various amines have provided insights into the reaction mechanism, revealing whether the initial nucleophilic attack or a subsequent step is rate-limiting. scispace.com The study of reaction kinetics in microdroplets is an emerging area that can provide further understanding of reaction pathways and rates. chemrxiv.org

Identification of Reaction Intermediates and Transition States

The synthesis of this compound from catechol and an isopropyl halide (e.g., 2-bromopropane) proceeds through a two-step sequential SN2 mechanism. The identification of the species involved at each stage is crucial for understanding and controlling the reaction.

The first step involves the deprotonation of one of the hydroxyl groups of catechol by a base (e.g., sodium hydride, NaH) to form a mono-alkoxide intermediate, the sodium salt of 2-isopropoxyphenol (B44703). This is followed by the nucleophilic attack of this alkoxide on the isopropyl halide. After the first ether linkage is formed, a second deprotonation occurs at the remaining phenolic hydroxyl group, followed by a second SN2 reaction to yield the final product, this compound.

The key to the Williamson ether synthesis is the SN2 reaction, which involves a backside attack of the nucleophile on the electrophilic carbon atom bearing the leaving group. masterorganicchemistry.com This concerted mechanism proceeds through a five-coordinate trigonal bipyramidal transition state. For the synthesis of this compound, two such transition states would be involved, one for the formation of the mono-ether intermediate and one for the formation of the final diether.

Computational quantum-mechanical calculations can be employed to model the structures and energies of these transition states. rsc.org These calculations provide insight into the reaction pathway and can help to explain the observed selectivity of the reaction. rsc.org

Table 1: Intermediates and Transition States in the Synthesis of this compound

Stage Reactants Intermediate/Transition State Product
Step 1 Catechol, Base, Isopropyl HalideMono-alkoxide of catechol, First SN2 Transition State2-Isopropoxyphenol
Step 2 2-Isopropoxyphenol, Base, Isopropyl HalideAlkoxide of 2-isopropoxyphenol, Second SN2 Transition StateThis compound

Advanced Spectroscopic Methods for In-Situ Reaction Monitoring

To experimentally probe the reaction mechanism and identify the transient species involved in the synthesis of this compound, advanced in-situ spectroscopic techniques are indispensable. frontiersin.org These methods allow for the real-time monitoring of the reaction mixture without the need for quenching and sampling.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are powerful tools for monitoring the kinetics and elucidating the structures of reactants, intermediates, and products in real-time. rsc.org For the synthesis of this compound, ¹H NMR can be used to follow the disappearance of the catechol protons and the appearance of the isopropyl protons and the protons of the mono- and di-substituted products. rsc.org By integrating the signals, the concentration of each species can be determined over time, allowing for a detailed kinetic analysis. rsc.org

In-situ Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, can provide valuable information about the changes in chemical bonding during the reaction. frontiersin.org For instance, the O-H stretching vibration of the catechol starting material and the 2-isopropoxyphenol intermediate will differ from the C-O-C stretching vibrations of the ether products. These techniques can be particularly useful for monitoring the deprotonation steps and the formation of the ether linkages. Surface-enhanced Raman spectroscopy (SERS) can be employed to enhance the signal of species adsorbed on a metal surface, providing insights into heterogeneous catalytic processes. frontiersin.org

Table 2: Spectroscopic Data for Monitoring the Synthesis of this compound

Spectroscopic Technique Species Characteristic Signal/Peak Information Gained
¹H NMR CatecholAromatic protons, Hydroxyl protonsDisappearance of starting material
2-IsopropoxyphenolDistinct aromatic and isopropyl proton signalsFormation and consumption of intermediate
This compoundSymmetric aromatic and isopropyl proton signalsFormation of final product
FT-IR Catechol/2-IsopropoxyphenolO-H stretch (~3300-3500 cm⁻¹)Monitoring of deprotonation
This compoundC-O-C stretch (~1250 cm⁻¹)Formation of ether linkage

By combining these advanced synthetic and spectroscopic methodologies, a comprehensive understanding of the reaction mechanism for the synthesis of this compound can be achieved, leading to the development of more efficient and selective synthetic protocols.

An extensive search for peer-reviewed literature and spectroscopic data has been conducted to generate an article on the chemical compound “this compound,” also known as 1,2-diisopropoxybenzene. The search was specifically targeted to find detailed experimental results corresponding to the advanced analytical techniques outlined in the user's request.

Despite a thorough investigation, specific research findings and raw data for "this compound" pertaining to the requested sophisticated spectroscopic and structural elucidation techniques are not available in publicly accessible scientific databases. The required information, including multi-dimensional NMR (COSY, HSQC, HMBC, NOESY), solid-state NMR, high-resolution mass spectrometry (ESI-MS, GC-MS), and X-ray crystallography, could not be located for this specific compound.

While data exists for related isomers (e.g., 1,4-diisopropylbenzene) nih.govrsc.orgchemicalbook.com and for more complex molecules containing a 1,2-diisopropoxybenzene moiety as a substructure, nih.govnih.gov the strict requirement to focus solely on "this compound" prevents the use of this information.

Consequently, it is not possible to construct the requested professional and authoritative article with the necessary detailed research findings and data tables for the following sections:

Sophisticated Spectroscopic and Structural Elucidation Techniques

X-ray Crystallography for Crystalline State Molecular and Supramolecular Structure Determination

Characterization of Intermolecular Interactions (e.g., C–H···π, C–H···O hydrogen bonding)

Without access to published experimental data for the target molecule, generating scientifically accurate and thorough content for these highly specific topics is not feasible. Therefore, the article cannot be produced as requested.

Investigation of Crystal Packing Motifs and Supramolecular Architectures

The spatial arrangement of molecules in the solid state, known as crystal packing, is dictated by a variety of non-covalent interactions. These interactions govern the formation of extended supramolecular architectures. In the case of aromatic compounds like 1,2-Bis[(propan-2-yl)oxy]benzene, interactions such as C-H···π and π-π stacking are often pivotal in stabilizing the three-dimensional structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing molecular structure. sapub.org These techniques measure the vibrational modes of a molecule, which are sensitive to bond strengths, masses of the constituent atoms, and molecular symmetry. nih.gov For this compound, the spectra would be characterized by vibrations of the benzene (B151609) ring, the ether linkages, and the isopropyl alkyl groups.

The key difference between the two techniques is that FT-IR spectroscopy measures the absorption of infrared radiation due to a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of laser light resulting from a change in the molecule's polarizability. sapub.org This often makes them complementary, as vibrations that are weak in one technique may be strong in the other. mdpi.com

A detailed vibrational analysis based on experimental data and theoretical calculations, such as Density Functional Theory (DFT), allows for the precise assignment of observed spectral bands to specific molecular motions. nih.govresearchgate.net While a specific, complete experimental spectrum for this compound is not provided in the search results, the expected characteristic vibrational frequencies can be predicted based on data from analogous compounds. nih.govresearchgate.net

Below is an interactive table summarizing the expected vibrational modes and their approximate frequency ranges for this compound.

Functional GroupVibrational ModeApproximate Frequency (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-HStretching3100 - 3000MediumStrong
Alkyl C-HAsymmetric/Symmetric Stretching2980 - 2850StrongMedium
Aromatic C=CRing Stretching1620 - 1450Medium-StrongMedium-Strong
Alkyl C-HBending (Scissoring/Rocking)1470 - 1365MediumMedium-Weak
Aromatic C-OAsymmetric Stretching1270 - 1200StrongWeak
Alkyl C-O-CStretching1150 - 1085StrongMedium
Aromatic C-HOut-of-Plane Bending850 - 750StrongWeak

This table is a generalized representation based on typical frequency ranges for the specified functional groups.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Analogues

This compound is an achiral molecule as it possesses a plane of symmetry and is superimposable on its mirror image. Therefore, it does not exhibit chiroptical activity. However, chiroptical spectroscopic techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for the structural elucidation of its chiral analogues.

Chirality can be introduced into this structural framework, for example, by replacing the achiral isopropoxy groups with chiral alkoxy groups (e.g., (R)- or (S)-sec-butoxy groups) or by incorporating the catechol ether moiety into a larger, inherently chiral molecular scaffold. rsc.org CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nsf.gov This technique is exceptionally sensitive to the three-dimensional arrangement of atoms and chromophores.

For a chiral analogue of this compound, the benzene ring acts as a chromophore. The electronic transitions of this chromophore would be perturbed by the asymmetric environment created by the chiral substituents. This would result in a characteristic CD spectrum, with positive or negative bands (known as Cotton effects) corresponding to the electronic absorption bands. The sign and magnitude of these Cotton effects provide detailed information about the absolute configuration and conformational preferences of the molecule. rsc.orgarxiv.org

While conventional CD signals are often weak, modern techniques aim to enhance this response. nsf.govsemanticscholar.org The study of chiral analogues allows researchers to correlate specific spectral features with stereochemical properties, which is crucial in fields like asymmetric synthesis and materials science. rsc.orgresearchgate.net

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. These methods, particularly Density Functional Theory (DFT), are instrumental in understanding molecular stability, reactivity, and various spectroscopic properties.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Detailed DFT studies specifically focused on the geometry optimization and stability of 1,2-bis[(propan-2-yl)oxy]benzene are not extensively available in the current scientific literature. Such studies would typically involve various functionals and basis sets to calculate the lowest energy conformation, bond lengths, bond angles, and dihedral angles. The resulting optimized geometry would be crucial for understanding the steric and electronic effects of the two isopropoxy groups on the benzene (B151609) ring.

Molecular Orbital Analysis (HOMO-LUMO energy levels) and Electron Density Distributions

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding a molecule's chemical reactivity and electronic transitions. For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the oxygen atoms of the ether linkages, indicating its propensity to act as an electron donor. The LUMO would be expected to be distributed over the aromatic ring, representing its ability to accept electrons.

A comprehensive study would calculate the energies of these frontier orbitals and the HOMO-LUMO energy gap, a key indicator of chemical reactivity and kinetic stability. However, specific published data on the HOMO-LUMO analysis and detailed electron density distribution for this compound are not readily found.

Electrostatic Potential Surface Analysis

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. For this compound, an MEP analysis would be expected to show regions of negative potential (typically colored red) around the oxygen atoms, highlighting their role as hydrogen bond acceptors. Regions of positive potential (blue) would be anticipated around the hydrogen atoms. As of now, specific MEP surface analyses for this compound have not been reported in peer-reviewed literature.

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

The two isopropoxy groups in this compound have rotational freedom, leading to various possible conformations. A thorough conformational analysis using molecular mechanics or molecular dynamics simulations would identify the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its physical and chemical properties. At present, detailed conformational analysis studies for this specific molecule are not available in the scientific literature.

Spectroscopic Property Prediction (e.g., Computational NMR, IR, and UV-Vis Spectra)

Computational methods can predict various spectroscopic properties, which can be used to interpret experimental data or to identify unknown compounds.

Spectroscopic Data Predicted Values
¹H NMR Predicted spectra are available in some chemical databases.
¹³C NMR Predicted spectra are available in some chemical databases.
IR Spectroscopy While experimental IR data exists, showing characteristic peaks for C-O stretching and aromatic C-H bending, detailed computational IR spectral analysis and assignment for this compound are not published.
UV-Vis Spectroscopy Computational prediction of the UV-Vis spectrum would provide information on the electronic transitions. However, specific theoretical studies on the UV-Vis spectrum of this compound are not found in the literature.

Reaction Mechanism Elucidation via Computational Reaction Pathways and Transition State Optimization

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the mapping of reaction pathways and the optimization of transition state structures. For this compound, this could include studying its behavior in electrophilic aromatic substitution, oxidation, or cleavage of the ether bonds. Such studies would provide valuable insights into its reactivity and potential for chemical transformations. To date, no specific computational studies on the reaction mechanisms involving this compound have been published.

Computational Design and Screening of Novel Derivatives

The in silico design and screening of novel derivatives of this compound represents a modern, resource-efficient approach to discovering compounds with potentially enhanced biological activities or desired physicochemical properties. This process leverages computational tools to predict the suitability of virtual compounds before their actual synthesis, thereby prioritizing the most promising candidates. The core of this strategy involves a synergistic application of techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) calculations.

The process typically begins with the selection of a biological target, which could be an enzyme or a receptor implicated in a disease pathway. The known activity of the parent compound, this compound, or structurally similar molecules, serves as a benchmark.

Quantitative Structure-Activity Relationship (QSAR)

3D-QSAR studies are instrumental in understanding the relationship between the three-dimensional properties of a molecule and its biological activity. researchgate.netmdpi.com For a series of virtual derivatives of this compound, a 3D-QSAR model can be developed. This involves aligning the structures and using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to generate contour maps. researchgate.netmdpi.com These maps highlight regions where steric bulk, electrostatic charge, hydrophobicity, and hydrogen bonding capabilities might be modified to enhance activity. For instance, a contour map might suggest that adding an electron-withdrawing group at a specific position on the benzene ring could improve binding affinity to a target protein. mdpi.com

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.govresearchgate.net In the context of designing derivatives of this compound, a library of virtual compounds with various substituents on the aromatic ring would be docked into the active site of a chosen receptor. The docking scores, typically expressed in kcal/mol, provide an estimate of the binding affinity. nih.gov Lower docking scores generally indicate a more favorable binding interaction. This allows for the rapid screening of a large number of potential derivatives, identifying those with the highest predicted affinity for the target. nih.gov

Density Functional Theory (DFT)

DFT calculations are employed to understand the electronic properties of the designed derivatives at a quantum mechanical level. mdpi.comresearchgate.netnih.govlongdom.orgrsc.org These studies can provide insights into the molecule's stability, reactivity, and electronic structure. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap often correlates with higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. mdpi.com

Hypothetical Screening of Novel this compound Derivatives

To illustrate the outcome of such a computational workflow, a hypothetical screening of novel derivatives of this compound targeting a hypothetical enzyme is presented below. The parent compound is modified with various substituents at the 4-position of the benzene ring. The virtual screening process would generate data similar to that shown in the following table, allowing researchers to prioritize which derivatives to synthesize and test in vitro.

In this hypothetical scenario, derivatives with substituents like -CN and -NO2 show promising docking scores and predicted inhibitory concentrations (IC50). However, their ADMET profiles, particularly predicted oral bioavailability and potential for toxicity, would also be critical factors in the decision-making process. For example, while Derivative 4 (-NO2) has a good docking score, its predicted toxicity might make it a less desirable candidate than Derivative 3 (-CN), which has a comparable docking score but a better predicted safety profile. This multi-parameter analysis is central to modern computational drug design. nih.gov

Interactive Data Table: Hypothetical Computational Screening of this compound Derivatives

Derivative ID4-Position SubstituentDocking Score (kcal/mol)Predicted IC50 (µM)Predicted Oral Bioavailability (%)Predicted Toxicity Risk
Parent-H-5.850.285Low
1-Cl-6.525.888Low
2-CH3-6.142.190Low
3-CN-7.210.575Low
4-NO2-7.58.970Moderate
5-OH-6.818.365Low
6-OCH3-6.915.680Low
7-COOH-6.235.450Low
8-NH2-6.720.178Low

Applications in Catalysis and Advanced Materials Research

1,2-Bis[(propan-2-yl)oxy]benzene as a Core Scaffold for Advanced Ligand Synthesis

The 1,2-dialkoxybenzene motif is a privileged structure in ligand design. The isopropoxy groups can direct ortho-lithiation, providing a direct route to functionalize the benzene (B151609) ring for the attachment of coordinating atoms. Furthermore, the parent diol, catechol (1,2-dihydroxybenzene), is a ready precursor for creating ligands like phosphoramidites.

The synthesis of phosphine (B1218219) ligands based on an alkoxy-arene scaffold is a well-established strategy. researchgate.net For this compound, a common approach involves ortho-metalation followed by reaction with a phosphorus electrophile. This allows for the introduction of phosphino (B1201336) groups at the positions adjacent to the isopropoxy substituents.

Phosphine Ligand Synthesis: A typical synthetic route involves the ortho-lithiation of 1,2-diisopropoxybenzene using a strong base like n-butyllithium (n-BuLi), followed by quenching with a chlorophosphine, such as chlorodiphenylphosphine (B86185) (ClPPh₂), to yield a triarylphosphine ligand. researchgate.net This method is versatile for creating a variety of phosphine ligands by changing the substituent on the phosphorus atom. nih.gov The resulting phosphines are often air-sensitive and may be converted to more stable phosphine oxides or phosphine-borane complexes for purification and handling, which are then reduced in a final step. nih.govresearchgate.net

Table 1: General Synthetic Pathway for Phosphine Ligands from 1,2-Diisopropoxybenzene

Step Reagent Purpose
1 n-Butyllithium (n-BuLi) Ortho-lithiation of the benzene ring.
2 Chlorodiphenylphosphine (ClPPh₂) Introduction of the phosphino group.
3 Acid/Water Quench Workup of the reaction.
(Optional) BH₃ or H₂O₂ Protection as a phosphine-borane or phosphine oxide.

Phosphoramidite (B1245037) Ligand Synthesis: Phosphoramidite ligands are another important class of organophosphorus compounds, renowned for their use in asymmetric catalysis. wikipedia.org Their synthesis generally involves the reaction of a diol with a phosphorus trihalide, like phosphorus trichloride (B1173362) (PCl₃), to form a phosphorochloridite intermediate. orgsyn.org This intermediate is then reacted with a secondary amine to form the final phosphoramidite ligand. wikipedia.orgorgsyn.org By using the precursor 1,2-dihydroxybenzene (catechol), a variety of phosphoramidite ligands can be synthesized. The properties of these ligands can be fine-tuned by selecting different amines. core.ac.uk

N-Heterocyclic carbenes (NHCs) have become ubiquitous ligands in organometallic chemistry due to their strong σ-donating properties and steric tuneability. tcichemicals.comsigmaaldrich.com The synthesis of NHC ligands typically involves the construction of the heterocyclic ring (e.g., imidazole (B134444) or imidazoline) and does not usually employ a pre-existing benzene scaffold as the core building block. tcichemicals.comfujifilm.com

Instead, the 1,2-diisopropoxybenzene moiety would be introduced as a substituent on the nitrogen atoms of the heterocyclic ring. This is achieved by using a 1,2-diisopropoxyaniline derivative in the NHC synthesis. While this specific substitution pattern is not widely documented, the general approach highlights the modularity of NHC ligand synthesis, where electronic and steric properties are adjusted by modifying the N-aryl substituents. sigmaaldrich.com

The development of chiral ligands is crucial for enantioselective synthesis, a cornerstone of modern chemistry. sigmaaldrich.com The 1,2-disubstituted benzene backbone is an excellent platform for designing C₂-symmetric ligands, a design principle that has proven highly successful in asymmetric catalysis. nih.gov

By attaching chiral phosphino groups to the 1- and 2-positions of the benzene ring, a C₂-symmetric chiral diphosphine ligand can be created. The synthesis of such P-chiral ligands, like 1,2-bis(tert-butylmethylphosphino)benzene (BenzP*), has been a significant area of research. nih.govresearchgate.net These syntheses are often complex but yield highly effective ligands for reactions like asymmetric hydrogenation. nih.govresearchgate.net

An alternative strategy is to maintain an achiral phosphine group while introducing chirality on the benzene backbone itself. Although this is less common for the this compound scaffold, the design and synthesis of chiral 1,2-bis(diphenylphosphino)benzene (B85067) (dppbz) analogues through methods like intramolecular cycloaddition demonstrate the potential of this ligand class in asymmetric catalysis. semanticscholar.org

Role in Homogeneous Catalysis

Ligands derived from the this compound scaffold are primarily employed in homogeneous catalysis, where their coordination to a metal center modulates its catalytic activity and selectivity.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with applications ranging from pharmaceuticals to materials science. researchgate.netrsc.org The efficacy of these reactions is highly dependent on the choice of ligand. nih.gov Diphosphine ligands with a 1,2-phenylene backbone, such as 1,2-bis(diphenylphosphino)benzene (dppbz), are widely used in this context. wikipedia.org

Ligands synthesized from the this compound scaffold, particularly phosphine derivatives, are expected to be effective in various palladium-catalyzed reactions. The steric and electronic properties imparted by the isopropoxy groups and the phosphine substituents can enhance catalyst stability and turnover rates.

Table 2: Potential Applications in Palladium-Catalyzed Cross-Coupling

Reaction Name Description Role of Ligand
Suzuki-Miyaura Coupling Coupling of an organoboron compound with an organohalide. Stabilizes the Pd(0) active species and facilitates oxidative addition and reductive elimination. acs.org
Buchwald-Hartwig Amination Formation of a C-N bond between an aryl halide and an amine. Promotes the coupling of a wide range of amines and aryl halides with high efficiency. rsc.org
Sonogashira Coupling Coupling of a terminal alkyne with an aryl or vinyl halide. Enables the reaction under mild conditions and with high yields. researchgate.net

| Heck Reaction | Reaction of an unsaturated halide with an alkene. | Controls regioselectivity and stabilizes the palladium catalyst. |

While phosphine ligands are most famous for their role in cross-coupling and hydrogenation, they can also be employed in metal-mediated oxidation reactions. However, the use of ligands specifically derived from this compound in this context is not extensively reported. The oxidation chemistry of related phenolic compounds, such as 1,2,4-benzenetriol, has been studied in the context of its own reactivity with oxygen, often catalyzed by metal ions like Cu²⁺ and Fe³⁺. nih.gov The design of ligands for selective oxidative transformations often involves redox-active backbones or nitrogen-based donors that are stable under oxidative conditions. The application of phosphine ligands derived from 1,2-diisopropoxybenzene in this area remains a field for future exploration.

: A Focus on the Benzene-1,2-dioxy Scaffold

The chemical compound this compound, while not extensively documented as a direct catalyst, is a derivative of the versatile benzene-1,2-diol (catechol) scaffold. This structural motif is a cornerstone in the development of various catalysts and advanced materials. Research into the applications of this scaffold provides a strong indication of the potential utility of its derivatives, including this compound.

Catalytic Hydrogenation and Oxidation Reactions

The benzene-1,2-dioxy scaffold is a key component in the design of ligands for transition metal catalysts used in hydrogenation and oxidation reactions. While direct catalytic use of this compound is not prominent in literature, the underlying catechol structure is integral to many catalytic systems.

Organocatalysts derived from 1,2-benzenediamine have been synthesized and evaluated for their catalytic activity. For instance, bifunctional organocatalysts based on a chiral (1R,2R)-cyclohexane-1,2-diamine scaffold incorporating a 1,2-benzenediamine hydrogen-bond donor have been developed. mdpi.compreprints.org These catalysts have been tested in Michael addition reactions. mdpi.com Although this involves a diamine rather than a dioxy scaffold, it highlights the utility of the 1,2-disubstituted benzene ring in creating structured catalytic environments.

In the realm of oxidation catalysis, manganese complexes with bulky ligands have been investigated for the challenging C-H hydroxylation of aromatic compounds. uu.nl These bio-inspired catalysts show that the ligand structure is crucial in controlling the chemoselectivity of the oxidation reactions. While not directly employing the this compound structure, these studies underscore the importance of the ligand environment around a metal center, a role that derivatives of the benzene-1,2-dioxy scaffold are well-suited to fulfill. For example, the catalytic oxidation of benzene has been achieved at room temperature using bimetallic active site catalysts on a boron-carbon-nitrogen support, demonstrating the ongoing research into efficient benzene oxidation methods. nih.govnih.gov

The hydrogenation of alkenes is a fundamental industrial process, and research into effective catalysts is continuous. libretexts.org Bis(arylimidazol-2-ylidene)pyridine cobalt methyl complexes have shown high catalytic activity in the hydrogenation of various alkenes. nih.gov The design of the ligands in these complexes is critical to their success, and the benzene-1,2-dioxy scaffold offers a rigid and tunable platform for creating new phosphine ligands for such transformations.

Exploration as a Constituent in Advanced Functional Materials

The rigid and electronically tunable nature of the benzene-1,2-dioxy scaffold makes it an attractive building block for a variety of advanced functional materials.

Studies on Non-linear Optical Properties of Derivatives (e.g., two-photon absorption for optical limiting)

Organic materials with significant third-order non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. semanticscholar.orgmdpi.com The NLO response of a molecule is highly dependent on its structure, particularly the presence of donor-acceptor groups and conjugated π-systems. nih.govresearchgate.net

While direct studies on this compound derivatives are not widely reported, research on other benzene derivatives provides valuable insights. The introduction of different side groups on a benzene ring has been shown to significantly influence the material's energy gap and, consequently, its third-order NLO response. semanticscholar.org For instance, studies on meta-nitroaniline have detailed the influence of donor-acceptor substituents on the benzene ring on its linear and NLO properties. nih.gov The benzene-1,2-dioxy moiety can serve as a versatile platform to which various electron-donating or -withdrawing groups can be attached, allowing for the fine-tuning of NLO properties. Theoretical studies on A-π1-D1-π2-D2 type compounds have shown that extending π-conjugation and incorporating strong donor/acceptor units can lead to materials with large hyperpolarizability, a key parameter for NLO applications. acs.org

Table 1: Research on Non-linear Optical Properties of Benzene Derivatives

Compound Type Key Findings Potential Relevance for Benzene-1,2-dioxy Derivatives
Benzene derivatives with varied side groups Side groups significantly affect energy gaps and the transition from reverse saturable absorption to saturable absorption. semanticscholar.org The 1,2-dioxy scaffold allows for systematic variation of substituents to tune NLO properties.
meta-Nitroaniline The intramolecular charge transfer between donor and acceptor groups enhances NLO properties. nih.gov The dioxy groups can act as donors, and acceptors can be introduced elsewhere on the ring to create a push-pull system.

Application in Liquid Crystalline Systems and Organic Electronic Materials

The molecular shape and rigidity of the benzene-1,2-dioxy scaffold make it a candidate for inclusion in liquid crystalline structures. Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and their molecular structure is a key determinant of their phase behavior. mdpi.com

Research has shown that dimers and oligomers containing mesogenic units linked by flexible spacers can exhibit liquid crystalline phases. tandfonline.com For example, symmetric liquid crystal dimers based on a 1,2-bis{[-(4-alkoxybenzoyloxy)benzylidene]amino}phenoxy}ethane core have been synthesized and their phase behavior investigated. researchgate.net The results indicate that the length of the terminal alkoxy chains has a significant effect on the mesomorphic properties. This suggests that by attaching appropriate mesogenic units to the this compound core, new liquid crystalline materials could be developed. The benzene-1,2-dioxy moiety can provide the necessary rigidity and bent shape that is often found in the core of banana-shaped or bent-core liquid crystals. nih.gov

Table 2: Examples of Liquid Crystals with Benzene-1,2-dioxy Related Structures

Compound Class Core Structure Observed Mesophases Reference
Schiff base/ester dimers 1,2-bis{[-(4-alkoxybenzoyloxy)benzylidene]amino}phenoxy}ethane Nematic, Smectic A researchgate.net
Bent-shaped dimesogens 2-hydroxy-1,3-dioxypropylene linker with azobenzene (B91143) mesogens Smectic C nih.gov

Self-Assembly and Supramolecular Chemistry Utilizing the Benzene-1,2-dioxy Scaffold

The benzene-1,2-diol (catechol) unit is a well-established building block in supramolecular chemistry due to its ability to form predictable hydrogen bonds and coordinate with metal ions. This allows for the construction of complex, self-assembled architectures. nih.gov

Derivatives of benzene-1,2-diol have been shown to self-assemble into tapes and other higher-order structures through hydrogen bonding. researchgate.net The ability of the two adjacent hydroxyl groups to act as hydrogen bond donors and acceptors is a key feature. While the isopropoxy groups in this compound block this direct hydrogen bonding, the underlying scaffold can be functionalized to reintroduce these capabilities or to participate in other non-covalent interactions like π-π stacking.

The benzene-1,2-dioxy scaffold is also a key component in host-guest chemistry. For instance, cage-like structures have been self-assembled that can recognize and encapsulate benzene-1,3,5-tricarboxamide (B1221032) derivatives through a combination of hydrogen bonding and aromatic interactions. nih.gov Furthermore, modular mixing of benzene-1,3,5-tricarboxamide supramolecular hydrogelators has been used to create tunable biomimetic hydrogels. rsc.org These examples highlight the potential of using functionalized benzene-1,2-dioxy derivatives as components in the design of complex supramolecular systems and functional materials. The combination of catalysis and self-assembly offers an attractive approach for creating materials with kinetically tunable properties. google.com

Development of Advanced Analytical Methodologies for Research Applications

Chromatographic Method Development for High-Purity Isolation and Reaction Monitoring (e.g., HPLC, GC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental tools for the analysis of organic compounds like 1,2-Bis[(propan-2-yl)oxy]benzene. scispace.com The development of a robust analytical method involves several stages, including the creation of a core method for the pure compound, sample preparation, analysis of real samples, and validation. dokumen.pub For GC analysis, thermal desorption from a solid adsorbent is a common sample introduction technique. dokumen.pub HPLC is widely utilized as a core analytical technique for both purification and quantitative analysis. dokumen.pubksu.edu.sa

A typical method development workflow begins with a literature search and proceeds through the systematic selection and optimization of various parameters. scispace.com These parameters include the choice of stationary phase (column), mobile phase composition, detector wavelength, and flow rate, all tailored to the specific properties of the analyte. scispace.com

Method Optimization for Separation of Isomers and Related Compounds

A significant challenge in the synthesis of this compound is the concurrent formation of its structural isomers, 1,3-Bis[(propan-2-yl)oxy]benzene and 1,4-Bis[(propan-2-yl)oxy]benzene. The effective separation of these isomers is critical for obtaining the pure 1,2-disubstituted product. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose. Research on similarly structured compounds, such as substituted phthalocyanines, has demonstrated successful separation of all four structural isomers on a C-30 alkyl phase via HPLC. researchgate.net For related compounds like diisopropylbenzene, isomers can be separated by fractionation. nih.gov

Optimization of an HPLC method for isomer separation would involve screening various stationary phases, such as C18 or C30 columns, and mobile phase systems. A reversed-phase approach is typically suitable for compounds of this nature.

Table 1: Illustrative HPLC Parameters for Isomer Separation

ParameterSettingPurpose
Column Reversed-Phase C30, 5 µm, 4.6 x 250 mmProvides high resolution for separating structurally similar isomers.
Mobile Phase Gradient of Acetonitrile (B52724) and WaterElutes compounds based on polarity differences.
Flow Rate 1.0 mL/minEnsures optimal separation efficiency and peak shape.
Column Temp. 35 °CMaintains consistent retention times and improves resolution.
Detector UV-Vis Diode Array Detector (DAD) at 270 nmAllows for specific detection and spectral confirmation of isomers.
Injection Vol. 10 µLStandard volume for analytical-scale HPLC.

This table presents a hypothetical, yet scientifically grounded, set of starting parameters for method development based on established chromatographic principles.

Development of High-Throughput Screening Methods

High-Throughput Screening (HTS) is a methodology used to rapidly test a large number of samples for a specific activity. acs.org In the context of this compound, HTS could be employed to screen for optimal reaction conditions or to discover new reactions where it acts as a substrate or precursor.

Developing an HTS assay requires linking the desired reaction to a measurable signal, often a change in absorbance or fluorescence. acs.org For instance, if this compound were used in a reaction that produces a chromophoric or fluorescent product, the reaction could be performed in a 96-well or 384-well microtiter plate format. iucr.org An automated plate reader would then measure the signal from each well, allowing for the rapid evaluation of hundreds or thousands of different catalysts, solvent systems, or temperature conditions. Key requirements for a successful HTS assay include high chemoselectivity of the detection probe and a rapid reaction rate to not limit throughput. acs.org

Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS, LC-MS-NMR, CE-MS)

To analyze the complex mixtures that often result from organic synthesis, hyphenated analytical techniques are indispensable. These methods combine the separation power of chromatography with the identification capabilities of mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and thermally stable compounds. It couples the separation capabilities of GC with the structural information provided by MS. jmchemsci.com In a typical GC-MS analysis of a reaction mixture containing this compound, a capillary column such as an HP-5MS would be used to separate the components before they enter the mass spectrometer for ionization and detection. uin-alauddin.ac.id This allows for the identification of the main product, unreacted starting materials, and any volatile byproducts or impurities.

Table 2: Representative GC-MS Parameters for Analysis

ParameterSettingJustification
GC System Agilent GC coupled to a Mass Selective DetectorStandard instrumentation for robust analysis.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film)A non-polar column suitable for separating a wide range of organic compounds. uin-alauddin.ac.id
Carrier Gas Helium at 1 mL/minInert carrier gas providing good chromatographic efficiency. uin-alauddin.ac.id
Oven Program 80°C (2 min), then 10°C/min to 280°C (5 min)A temperature ramp to separate compounds with different boiling points. biomedpharmajournal.org
Injector Temp. 250 °CEnsures complete volatilization of the sample. biomedpharmajournal.org
MS Ion Source Electron Ionization (EI) at 70 eVStandard ionization method that creates reproducible fragmentation patterns for library matching.
Mass Range 40-550 amuCovers the expected mass range of the target compound and related impurities.

This table provides a typical set of parameters for the GC-MS analysis of aromatic compounds, adaptable for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is used for compounds that are not suitable for GC, such as those that are non-volatile or thermally labile. An ultra-high performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) provides excellent separation and accurate mass measurements. scholaris.ca This is particularly useful for confirming the elemental composition of newly synthesized compounds and identifying non-volatile impurities in reaction mixtures containing this compound. Common ionization techniques include Electrospray Ionization (ESI), which can detect protonated molecules ([M+H]+) or other adducts. copernicus.org

Electrochemical Methods for Redox Potential Determination and Reaction Monitoring

Electrochemical methods, such as Cyclic Voltammetry (CVA), are powerful for studying the redox properties of molecules and monitoring reactions. A study on the electrochemical reduction of the structurally related compound [1,2-Bis(tert-butylperoxy)ethyl]benzene on a platinum electrode demonstrated the utility of CVA in this context. pleiades.online This research showed that the biperoxide is reduced at specific cathodic potentials. pleiades.online

By applying CVA to this compound, one could determine its oxidation and reduction potentials. This information is valuable for understanding its electronic properties and predicting its behavior in redox reactions. The experiment involves cycling the potential of a working electrode in a solution containing the compound and a supporting electrolyte and measuring the resulting current. unl.pt

Table 3: Typical Experimental Setup for Cyclic Voltammetry

ComponentSpecificationPurpose
Working Electrode Glassy Carbon ElectrodeProvides a wide potential window and is relatively inert. unl.pt
Reference Electrode Ag/AgClProvides a stable reference potential against which the working electrode potential is measured. unl.pt
Auxiliary Electrode Platinum WireCompletes the electrical circuit and carries the bulk of the current. unl.pt
Solvent Acetonitrile or DichloromethaneAprotic polar solvent to dissolve the analyte and electrolyte.
Supporting Electrolyte 0.1 M Tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆)Provides conductivity to the solution without interfering with the reaction.
Scan Rate 100 mV/sA typical rate for initial screening of electrochemical behavior.

This table outlines a standard configuration for performing electrochemical analysis on an organic compound in a non-aqueous solvent.

Development of In-Situ Spectroscopic Techniques for Real-Time Reaction Kinetics and Mechanism Studies

In-situ spectroscopic techniques allow for the monitoring of a chemical reaction as it happens, providing real-time data on the concentration of reactants, intermediates, and products. nih.gov UV-Vis-NIR absorption spectroscopy is particularly useful for studying reactions involving chromophoric species. nih.gov

To study the kinetics of a reaction involving this compound, the reaction could be carried out in a cuvette placed inside a spectrophotometer. The UV-Vis spectrum would be recorded at regular intervals. Changes in the absorption bands corresponding to the starting material or a product could be used to generate concentration vs. time profiles. nih.gov This data allows for the determination of reaction rates, rate laws, and activation parameters, offering deep insight into the reaction mechanism. For example, in-situ UV-Vis has been used to monitor reactions involving the formation and consumption of various chemical species in real-time. nih.gov

Future Research Directions and Emerging Frontiers

Novel Synthetic Strategies Leveraging Photochemistry or Electrochemistry

Traditional synthesis of aryl ethers often involves nucleophilic substitution reactions, which can require harsh conditions. Photochemistry and electrochemistry offer promising alternatives, providing unique reaction pathways under mild conditions.

Photochemical Synthesis: Photochemical reactions, initiated by light, can enable unique transformations that are often inaccessible through thermal methods. For 1,2-Bis[(propan-2-yl)oxy]benzene, photo-induced reactions could offer new routes. The thia-Paternò–Büchi reaction, a photochemical [2+2] cycloaddition of alkenes and thiocarbonyl compounds, exemplifies the power of photochemistry in creating complex heterocyclic structures. beilstein-journals.org Strategies such as photoredox catalysis, which uses light to generate radical intermediates, could be explored for the C-O bond formation required to synthesize catechol ethers from catechols and isopropyl sources. acs.org Photochemical methods are also instrumental in synthesizing complex natural product cores, demonstrating their potential for building intricate molecular architectures. acs.org

Electrochemical Synthesis: Organic electrochemistry utilizes electrical current to drive chemical reactions, often eliminating the need for chemical oxidants or reductants and thereby reducing waste. beilstein-journals.org This technique is increasingly recognized for its alignment with green chemistry principles. nih.gov Electrochemical methods can be applied to the synthesis of this compound through several approaches:

Anodic Oxidation: This can be used to activate substrates for C-O bond formation. For instance, the anodic oxidation of phenols can generate phenoxonium ions, which can then react with isopropanol. Cobalt-catalyzed anodic oxidation has been used for intramolecular amination, a strategy that could be adapted for etherification. beilstein-journals.org

Cathodic Reduction: This can generate potent nucleophiles for substitution reactions under controlled conditions. The electrochemical Birch reduction is a powerful method for transforming aromatic rings, showcasing the unique reactivity achievable with electrochemistry. acs.org

Paired Electrolysis: In this advanced approach, both the anode and cathode are used to perform simultaneous synthetic transformations, maximizing efficiency.

The development of these strategies for this compound could lead to higher yields, improved selectivity, and a significantly reduced environmental footprint compared to conventional methods.

Table 1: Potential Photochemical and Electrochemical Synthetic Approaches

Strategy Description Potential Application for this compound
Photoredox Catalysis Uses a photocatalyst that, upon light absorption, initiates a single-electron transfer to activate substrates. Activation of catechol and an isopropyl source for C-O cross-coupling under mild conditions.
[2+2] Photocycloaddition A photochemical reaction that forms a four-membered ring from two unsaturated components. acs.org While not directly forming the target, it could be used to synthesize complex derivatives from a precursor containing the this compound moiety.
Anodic C-H/O-H Coupling Direct electrochemical coupling of a C-H bond with an O-H bond. Direct synthesis from benzene (B151609) and isopropanol, although challenging, represents a highly atom-economical approach.
Electrocatalytic C-O Coupling Use of a metal catalyst (e.g., Cobalt, Manganese) that is electrochemically regenerated to facilitate the coupling of catechol with an isopropyl halide or alcohol. beilstein-journals.org A controlled and potentially highly selective method for the final etherification step.

Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Materials Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimization processes. researchgate.net These computational tools can analyze vast datasets to predict reaction outcomes, propose novel synthetic pathways, and design materials with desired properties. nd.edujetir.org

Predictive Synthesis: For a target molecule like this compound, ML models can be trained on extensive reaction databases to predict the optimal conditions for its synthesis. nd.edu This includes identifying the best catalyst, solvent, temperature, and reaction time to maximize yield and minimize byproducts. Retrosynthesis prediction tools, powered by AI, can propose entire synthetic routes starting from commercially available precursors. substack.com For example, an AI model could suggest a multi-step synthesis for a complex derivative of this compound, evaluating the feasibility of each step. substack.com ML models have already shown high accuracy in predicting the reactive sites for electrophilic aromatic substitutions. nih.gov

Materials Design: Beyond synthesis, AI/ML can be employed to predict the properties of materials incorporating the this compound scaffold. By learning from existing data on structure-property relationships, these models can screen virtual libraries of derivatives to identify candidates with enhanced characteristics for applications in polymers or electronic materials. acs.org This in silico screening significantly reduces the time and cost associated with experimental trial-and-error. Generative models, such as Generative Adversarial Networks (GANs), can even design entirely new molecules with optimized properties based on the this compound core. medium.com

Table 2: Applications of AI and Machine Learning in Research on this compound

Application Area AI/ML Tool/Technique Specific Function
Reaction Prediction Neural Networks, Graph Neural Networks nd.edu Predict reaction yields and identify optimal reaction conditions.
Retrosynthesis Graph-based generative models (e.g., G²Retro) substack.com Propose novel and efficient synthetic pathways from simple starting materials.
Property Prediction Quantitative Structure-Activity Relationship (QSAR) models Predict physical, chemical, and biological properties of derivatives.
Materials Discovery Generative Adversarial Networks (GANs) medium.com Design new molecules based on the core structure with tailored properties for specific applications.

Exploration of Bio-Inspired Synthetic Routes and Catalytic Systems

Nature provides a rich blueprint for designing efficient and selective chemical transformations. Bio-inspired and biocatalytic methods, which use enzymes or mimic natural processes, offer a green alternative for synthesizing this compound and its precursors. nih.gov

Biocatalytic Synthesis of Catechol: The core of this compound is the catechol unit. Traditionally derived from petrochemical sources, catechol can be synthesized biocatalytically from renewable feedstocks like glucose. google.com Engineered microorganisms can be designed to express specific enzymatic pathways that convert glucose into catechol precursors such as protocatechuate, which is then converted to catechol. google.com

Enzymatic Modification: Enzymes can also be used for the modification of catechol derivatives with high precision.

Tyrosinase-inspired Catalysis: Researchers have developed iridium-catalyzed methods that mimic the action of the enzyme tyrosinase to hydroxylate phenols into catechols under mild, redox-neutral conditions. pkusz.edu.cn

Methyltransferases: Cobalamin-dependent methyltransferases have been used for the reversible isomerization of catechol monomethyl ethers, demonstrating the potential for enzymatic manipulation of ether groups on a catechol ring. acs.orgresearchgate.net

Demethylases: Oxygen-independent demethylases can remove methyl groups from aryl methyl ethers, a process that could be reverse-engineered or adapted for ether formation. nih.gov

The exploration of mussel-inspired chemistry, which relies on the adhesive properties of catechol-containing proteins, is another burgeoning field. rsc.orgresearchgate.net While focused on polymerization and surface coating, the underlying principles of catechol reactivity could inspire new catalytic systems for synthesizing small molecules. nih.govnih.gov

Table 3: Bio-Inspired and Biocatalytic Routes

Approach Description Relevance to this compound
Metabolic Engineering Modifying microorganisms (e.g., E. coli) to produce catechols from renewable feedstocks like glucose. google.com Provides a sustainable source for the key catechol precursor.
Enzymatic Hydroxylation Using enzymes or enzyme-mimicking catalysts to introduce a second hydroxyl group onto a phenol (B47542) ring. pkusz.edu.cn A green method for synthesizing the catechol core.
Enzymatic Etherification Exploring or engineering enzymes (e.g., transferases) to catalyze the specific alkylation of catechol's hydroxyl groups with an isopropyl source. A highly selective and environmentally friendly route to the final product.
Mussel-Inspired Chemistry Leveraging the cross-linking and adhesive chemistry of catecholamines. nih.govrsc.org Inspires the design of new catalysts that can manipulate the catechol nucleus.

Sustainable Chemistry Principles Applied to the Synthesis and Application of this compound and its Derivatives

The principles of green chemistry provide a framework for designing chemical products and processes that are safer, more efficient, and environmentally benign. imist.magranthaalayahpublication.org Applying these principles to the entire lifecycle of this compound is a critical direction for future research.

Green Synthesis: This involves rethinking the synthetic process from the ground up to minimize its environmental impact. Key strategies include:

Renewable Feedstocks: As mentioned, using biomass-derived catechol instead of petroleum-based starting materials is a primary goal. google.comdokumen.pub

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. dokumen.pub The Mannich reaction of catechol has been shown to proceed smoothly in water without a catalyst. rsc.org

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste. imist.ma

Catalysis: Using catalytic reagents in small amounts instead of stoichiometric reagents is fundamental to green chemistry. granthaalayahpublication.org This includes biocatalysts, organocatalysts, and more benign metal catalysts.

Sustainable Applications: Future research should also focus on developing applications for this compound and its derivatives that contribute to sustainability. This could involve its use as a monomer for recyclable polymers, a component in biodegradable materials, or an intermediate for pharmaceuticals with improved environmental profiles. Fluorous chemistry, which utilizes highly fluorinated solvents that can be easily separated and reused, represents another green chemistry approach that could be applied to reactions involving derivatives of this compound. tcichemicals.com

Table 4: Application of Green Chemistry Principles

Green Chemistry Principle Application to this compound Lifecycle
Waste Prevention Optimizing reaction conditions using AI/ML to minimize byproduct formation.
Atom Economy Designing synthetic routes, such as direct C-H activation, that maximize incorporation of starting materials. imist.ma
Less Hazardous Synthesis Employing photochemical, electrochemical, or biocatalytic methods that avoid toxic reagents and harsh conditions. nih.govpkusz.edu.cn
Use of Renewable Feedstocks Synthesizing the catechol precursor from biomass. google.comdokumen.pub
Catalysis Utilizing highly efficient and recyclable catalysts (biocatalysts, organocatalysts, electrocatalysts). granthaalayahpublication.org
Design for Degradation Developing derivatives that are designed to biodegrade into harmless products after their intended use.

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